2,4-Dibromo-7-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-7-methyl-1,3-benzothiazole is a chemical compound with the CAS Number: 1427420-57-2 . It has a molecular weight of 307.01 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzothiazoles are known to participate in various chemical reactions. For instance, they can be used as building blocks or monomers for the synthesis of light-emitting diodes and conducting polymers for organic electronics .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 307.01 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Antitumor Activities and Mechanism of Action
Benzothiazoles, particularly those substituted at the 4-aminophenyl position, have been identified as potent and selective antitumor agents. Their mechanism of action is thought to involve selective uptake by sensitive cells, followed by induction of cytochrome P450 1A1, leading to the formation of reactive intermediates and extensive DNA adducts, resulting in cell death (Bradshaw & Westwell, 2004).
Prodrug Development for Enhanced Delivery
Prodrug strategies, such as amino acid conjugation, have been employed to overcome the limitations posed by the lipophilicity of antitumor benzothiazoles. Water-soluble, chemically stable prodrugs that can revert to their parent amine in vivo have shown promise in preclinical evaluations, demonstrating manageable toxic side effects and potent antitumor efficacy (Bradshaw et al., 2002).
Pharmacological Properties and Clinical Potential
The pharmacological development of benzothiazoles has involved the synthesis of fluorinated analogs to prevent metabolic inactivation and the design of water-soluble prodrugs for parenteral administration. Such modifications aim to improve the antitumor specificity and broaden the spectrum of activity against various cancer cell lines, supporting the potential of these compounds for clinical evaluation (Bradshaw & Westwell, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dibromo-7-methyl-1,3-benzothiazole are Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of the bacterial cell wall . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Like other benzothiazole derivatives, it’s expected to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This leads to the effective treatment of tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific strain of Mycobacterium tuberculosis .
Propiedades
IUPAC Name |
2,4-dibromo-7-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZTWXIWFBQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.